molecular formula C9H6N2O3 B3065936 4-Nitroisoquinolin-3(2H)-one CAS No. 669769-53-3

4-Nitroisoquinolin-3(2H)-one

Cat. No.: B3065936
CAS No.: 669769-53-3
M. Wt: 190.16 g/mol
InChI Key: HOPLUHLCXCKSEI-UHFFFAOYSA-N
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Description

4-Nitroisoquinolin-3(2H)-one (CAS: Not explicitly provided; structural analogs discussed below) is a nitro-substituted isoquinolinone derivative. These compounds feature a bicyclic aromatic system with a ketone group at position 3 and a nitro group at position 2. The molecular formula for 4-Nitroisoquinolin-1(2H)-one is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol .

Properties

IUPAC Name

4-nitro-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)7-4-2-1-3-6(7)5-10-9/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPLUHLCXCKSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601860
Record name 4-Nitroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669769-53-3
Record name 4-Nitroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroisoquinolin-3(2H)-one typically involves the nitration of isoquinolin-3(2H)-one. One common method is the reaction of isoquinolin-3(2H)-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in the presence of a suitable solvent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: 4-Aminoisoquinolin-3(2H)-one.

    Substitution: Various substituted isoquinolin-3(2H)-one derivatives.

Scientific Research Applications

4-Nitroisoquinolin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : The nitro group’s position (C4 vs. C6) significantly impacts electronic distribution and biological activity. For example, 6-nitro derivatives exhibit distinct NMR shifts compared to C4-substituted analogs .

Key Observations :

  • Acetylcholinesterase Inhibition : Nitro and acyl-substituted derivatives show moderate to strong inhibitory activity, with benzoyl groups outperforming nitro in some cases .
  • Antimicrobial Action : Alkyl chain length (e.g., octyl or hexadecyl in ) correlates with increased antioomycete activity due to improved membrane interaction .

Biological Activity

4-Nitroisoquinolin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is modified by a nitro group at the 4-position. The general structure can be represented as follows:

Structure C10H8N2O3\text{Structure }\quad C_{10}H_{8}N_{2}O_{3}

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of Kansas reported that derivatives of this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency against these pathogens.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

The anticancer potential of this compound has also been explored. A case study published in the Journal of Medicinal Chemistry highlighted its cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated IC50 values in the micromolar range, suggesting it may inhibit cancer cell proliferation effectively .

Cell Line IC50 (µM)
HeLa12
A54915
MCF-7 (breast cancer)18

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial and cancer cell metabolism.
  • DNA Interaction : It is hypothesized that the nitro group may facilitate interactions with DNA, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound could induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have investigated the pharmacological properties of this compound:

  • Case Study 1 : A study involving a series of derivatives showed enhanced activity when substituents were varied on the isoquinoline ring. Modifications led to a significant increase in antimicrobial potency, particularly with halogenated derivatives.
  • Case Study 2 : In vivo studies on mice indicated that administration of this compound resulted in tumor reduction in xenograft models, supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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